molecular formula C4H9Cl3NP B105236 tert-Butylimido-phosphoric trichloride CAS No. 18854-80-3

tert-Butylimido-phosphoric trichloride

Cat. No.: B105236
CAS No.: 18854-80-3
M. Wt: 208.45 g/mol
InChI Key: KMRKEUBRWTUMDV-UHFFFAOYSA-N
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Description

tert-Butylimido-phosphoric trichloride is a phosphorus-based compound characterized by a tert-butylimido group (tert-C₄H₉N) bonded to a phosphorus center, which is further coordinated to three chlorine atoms. Such compounds are typically reactive intermediates in organic synthesis, catalysis, or coordination chemistry due to the electrophilic phosphorus center and steric bulk from the tert-butyl group .

Properties

CAS No.

18854-80-3

Molecular Formula

C4H9Cl3NP

Molecular Weight

208.45 g/mol

IUPAC Name

tert-butylimino(trichloro)-λ5-phosphane

InChI

InChI=1S/C4H9Cl3NP/c1-4(2,3)8-9(5,6)7/h1-3H3

InChI Key

KMRKEUBRWTUMDV-UHFFFAOYSA-N

SMILES

CC(C)(C)N=P(Cl)(Cl)Cl

Canonical SMILES

CC(C)(C)N=P(Cl)(Cl)Cl

Pictograms

Corrosive

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butylimido-phosphoric trichloride with structurally or functionally related phosphorus compounds, based on available evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications Safety Considerations
This compound (hypothetical) C₄H₉Cl₃NP ~216.9 (calculated) Likely moisture-sensitive; reactive P–Cl bonds; steric hindrance from tert-butyl group Potential use as a ligand or intermediate in organophosphorus synthesis Expected to hydrolyze violently with water; requires inert handling conditions
Phosphorus Trichloride (PCl₃) PCl₃ 137.33 Colorless liquid; reacts violently with water to release HCl Precursor for PCl₅, agrochemicals, and plasticizers Corrosive; releases toxic HCl fumes on hydrolysis
Phosphoryl Trichloride (POCl₃) POCl₃ 153.33 Moisture-sensitive liquid; acts as a phosphorylating agent Production of phosphate esters, dyes, and pharmaceuticals Reacts with water to form HCl and H₃PO₄; requires dry handling
Triethyl Phosphite (P(OCH₂CH₃)₃) C₆H₁₅O₃P 166.16 Mildly reactive ester; hydrolyzes slowly in acidic conditions Ligand in catalysis; intermediate for flame retardants and pesticides Low acute toxicity but may irritate skin/eyes
Tri-tert-butylphosphine (P(C₄H₉)₃) C₁₂H₂₇P 202.32 Air-sensitive; bulky tertiary phosphine ligand Catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura) Pyrophoric; requires storage under inert atmosphere

Key Research Findings

Reactivity and Stability

  • Hydrolysis Sensitivity : Like PCl₃ and POCl₃, this compound is expected to hydrolyze rapidly in the presence of moisture, releasing HCl and forming phosphoric acid derivatives. This parallels the behavior of phosphoryl trichloride, which reacts with atmospheric moisture, complicating air monitoring .

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